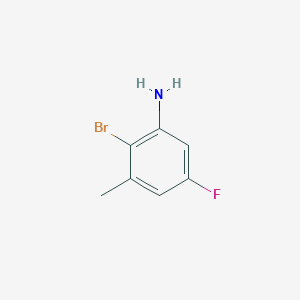

2-Bromo-5-fluoro-3-methylaniline

Vue d'ensemble

Description

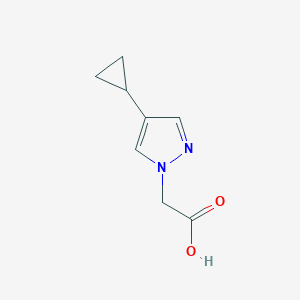

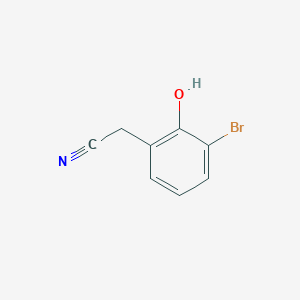

2-Bromo-5-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is used as a key ingredient in the synthesis of certain compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be synthesized from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It can also be synthesized from 2-bromo-5-fluoro-l-methyl-3-nitrobenzene .Molecular Structure Analysis

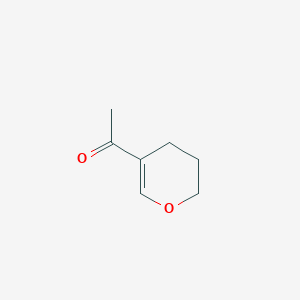

The molecular weight of this compound is 204.04. Its IUPAC name is this compound and its InChI code is 1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis

This compound possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Applications De Recherche Scientifique

Synthesis of Complex Molecules

2-Bromo-5-fluoro-3-methylaniline serves as a precursor in the synthesis of complex organic compounds. For example, it's involved in the preparation of high-affinity nucleobase-specific hybridization probes, demonstrating its utility in biochemical research for studying nucleic acid interactions (Aro-Heinilä, Virta, & Lönnberg, 2019). Additionally, its derivatives are synthesized for exploring their non-linear optical properties, reactivity, and structural features, indicating its relevance in materials science and optical engineering (Rizwan et al., 2021).

Environmental Toxicology

In environmental toxicology, derivatives of this compound are used to assess the toxicity of chemicals on terrestrial organisms. Studies employing this compound help identify new endogenous biomarkers for xenobiotic toxicity, contributing to our understanding of the environmental impact of synthetic chemicals (Bundy et al., 2002).

Chemical Reactions and Mechanisms

Research into the chemical reactions and mechanisms involving this compound provides insights into its behavior under different conditions. For instance, studies on nucleophilic displacement reactions in aromatic systems with this compound contribute to a deeper understanding of its chemical properties and reactivity, aiding the development of new synthetic methodologies (Abramovitch, Helmer, & Liveris, 1968).

Drug Discovery and Development

In the realm of drug discovery and development, this compound is utilized in the synthesis of potential therapeutic agents. Its application in creating fluorinated polymeric N-heterocyclic carbene-zinc complexes demonstrates its potential in catalysis, particularly for reactions involving CO2 as a C1 building block, which is of interest in pharmaceutical manufacturing (Yang et al., 2015).

Safety and Hazards

Orientations Futures

Current research is focused on developing new synthetic methods for 2-Bromo-5-fluoro-3-methylaniline and its derivatives, exploring its biological activities and mechanisms of action, and developing new applications in various fields of research and industry.

Relevant Papers There are several papers related to this compound, but the specific details of these papers are not available in the search results .

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-5-fluoro-3-methylaniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds . .

Biochemical Pathways

Aniline derivatives can participate in a variety of chemical reactions, including electrophilic substitution, and can be involved in the synthesis of a wide range of compounds . .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRKUQZCTNUGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)